molecular formula C12H18N2O B12785239 4-Morpholinamine, N-(2-phenylethyl)- CAS No. 87498-64-4

4-Morpholinamine, N-(2-phenylethyl)-

Cat. No.: B12785239
CAS No.: 87498-64-4
M. Wt: 206.28 g/mol
InChI Key: RVGVLMMUPGHNSB-UHFFFAOYSA-N
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Description

4-Morpholinamine, N-(2-phenylethyl)- is a chemical compound with the molecular formula C12H18N2O. It is a derivative of morpholine, where the nitrogen atom is substituted with a 2-phenylethyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinamine, N-(2-phenylethyl)- typically involves the reaction of morpholine with 2-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. One common method involves the use of anhydrous sodium acetate and glacial acetic acid as reagents, with the reaction mixture being cooled to the crystallization point of acetic acid .

Industrial Production Methods

Industrial production of 4-Morpholinamine, N-(2-phenylethyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinamine, N-(2-phenylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-Morpholinamine, N-(2-phenylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinamine, N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on adrenoceptors or dopamine receptors, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinamine, N-(2-phenylethyl)- is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

87498-64-4

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(2-phenylethyl)morpholin-4-amine

InChI

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)6-7-13-14-8-10-15-11-9-14/h1-5,13H,6-11H2

InChI Key

RVGVLMMUPGHNSB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NCCC2=CC=CC=C2

Origin of Product

United States

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